Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.: 1248612-01-2
VCID: VC2947120
InChI: InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3
SMILES: CC(C)CNCC1CCOCC1
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine

CAS No.: 1248612-01-2

Cat. No.: VC2947120

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine - 1248612-01-2

Specification

CAS No. 1248612-01-2
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 2-methyl-N-(oxan-4-ylmethyl)propan-1-amine
Standard InChI InChI=1S/C10H21NO/c1-9(2)7-11-8-10-3-5-12-6-4-10/h9-11H,3-8H2,1-2H3
Standard InChI Key OWUFJFNMWFWVOJ-UHFFFAOYSA-N
SMILES CC(C)CNCC1CCOCC1
Canonical SMILES CC(C)CNCC1CCOCC1

Introduction

Chemical Structure and Properties

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine (CAS No.: 1248612-01-2) is characterized by its unique molecular structure that combines a tetrahydropyran ring with an isobutyl group through an amine linkage. The compound has a molecular formula of C10H21NO and a molecular weight of 171.28 g/mol. The compound features a six-membered heterocyclic ring containing an oxygen atom (tetrahydropyran), which contributes significantly to its chemical reactivity and biological activity.

Physical Properties

The physical state of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is expected to be similar to related compounds with tetrahydropyran structures, which typically exist as clear colorless liquids at room temperature . This physical characteristic facilitates its handling in laboratory settings and its incorporation into various chemical reactions as a reagent or intermediate.

Structural Relationships

The tetrahydropyran component of this compound shares structural similarities with other important chemical entities such as Dihydro-2H-pyran-4(3H)-one (CAS No.: 29943-42-8) and 4-(Aminomethyl)tetrahydro-2H-pyran (CAS No.: 130290-79-8) . These structural relationships provide valuable insights into the potential chemical behavior and applications of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine in various chemical transformations.

Synthesis Methods

The synthesis of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine employs sophisticated organic chemistry techniques that involve several key steps. Understanding these synthetic routes is crucial for researchers looking to prepare this compound for various applications.

Hydroalkoxylation Approach

One of the primary synthesis methods for Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This approach represents an efficient route to construct the tetrahydropyran ring structure that forms the backbone of the target compound.

Industrial Production Methods

For large-scale production, industrial methods typically employ hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate. These catalysts significantly enhance reaction efficiency and yield, making the process economically viable for commercial production.

Reductive Amination

Drawing from synthesis methods of structurally related compounds, a potential synthetic route could involve reductive amination reactions. Similar compounds with tetrahydropyran structures are synthesized through reactions with sodium tris(acetoxy)borohydride or sodium cyanoborohydride in suitable solvents . For instance, the reaction conditions below illustrate a potential approach:

Reaction ParameterCondition
Reducing AgentSodium tris(acetoxy)borohydride or sodium cyanoborohydride
Solvent1,2-dichloroethane or methanol
Reaction Time5-120 hours
TemperatureRoom temperature
Typical Yield60-80%

Mechanism of Action

The chemical reactivity of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is primarily governed by its structural features, particularly the amine group that serves as the reactive center for many transformations.

Nucleophilic Reactivity

The mechanism of action of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine primarily centers on its ability to act as a nucleophile. The lone pair on the nitrogen atom readily attacks electrophilic centers, facilitating bond formation in various chemical reactions. This nucleophilic character makes it a valuable reagent in organic synthesis.

Reaction Parameters

The nucleophilic reactions involving Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine are influenced by several reaction parameters, including temperature, solvent choice, and concentration. Optimizing these parameters is crucial for achieving high yields and selectivity in reactions involving this compound.

Applications in Research and Industry

Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine finds numerous applications across scientific research and industrial processes, particularly in medicinal chemistry and pharmaceutical development.

Intermediates in Organic Synthesis

One of the primary applications of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for constructing more complex compounds with specific functional properties.

Medicinal Chemistry Applications

In medicinal chemistry, compounds containing tetrahydropyran structures similar to Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine are utilized in the development of various pharmaceutical agents. For example, related compounds like 4-(Aminomethyl)tetrahydro-2H-pyran are used as reagents in the discovery of CC214-2, a selective inhibitor of mTOR kinase, and in the development of pyrazoloquinolines as PDE10A inhibitors for treating schizophrenia .

Biochemical Research

The compound also plays a role in biochemical research, particularly in studies involving enzyme interactions and biochemical pathways. The nitrogen atom's ability to participate in hydrogen bonding makes it useful in studying molecular recognition processes in biological systems.

Analytical Techniques for Characterization

Proper characterization of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a fundamental technique for structural elucidation of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine. Both 1H and 13C NMR provide valuable information about the hydrogen and carbon environments within the molecule, confirming the presence of the tetrahydropyran ring, the amine linkage, and the isobutyl group.

Infrared Spectroscopy

Infrared (IR) spectroscopy offers complementary structural information by identifying functional groups present in the compound. Key absorption bands would include those corresponding to C-N stretching (amine functionality), C-O stretching (tetrahydropyran oxygen), and C-H stretching (alkyl groups).

Structure-Activity Relationships

Understanding the relationship between the structure of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine and its activity is crucial for optimizing its applications in various fields.

Key Structural Features

The key structural features of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine that contribute to its chemical reactivity include:

  • The tetrahydropyran ring that provides conformational rigidity

  • The amine nitrogen that serves as a nucleophilic center

  • The isobutyl group that contributes to the compound's lipophilicity

Modification Strategies

Based on the observed structure-activity relationships, several modification strategies could be explored to enhance specific properties of the compound:

Modification SitePotential ModificationExpected Effect
Tetrahydropyran ringSubstitution with different heterocyclesAltered solubility and binding properties
Amine linkageConversion to amide or sulfonamideReduced nucleophilicity, increased stability
Isobutyl groupChain length variationModified lipophilicity and membrane permeability

Future Research Directions

The distinctive structure and reactivity of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine suggest several promising avenues for future research and development.

Novel Synthetic Applications

Future research could explore the use of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine in novel synthetic methodologies, particularly in the construction of complex heterocyclic systems. Its ability to act as a nucleophile makes it a potential reagent in various coupling reactions and cyclization processes.

Medicinal Chemistry Exploration

Given the importance of tetrahydropyran-containing compounds in medicinal chemistry, further exploration of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine and its derivatives as potential pharmacophores or building blocks in drug discovery efforts represents a promising research direction. The compound's structural features suggest potential applications in developing compounds targeting various biological receptors and enzymes.

Green Chemistry Applications

Developing greener and more sustainable methods for the synthesis of Isobutyl-(tetrahydro-pyran-4-ylmethyl)-amine, such as employing biocatalysis or continuous flow chemistry, could enhance its environmental profile and reduce the ecological footprint of processes utilizing this compound.

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